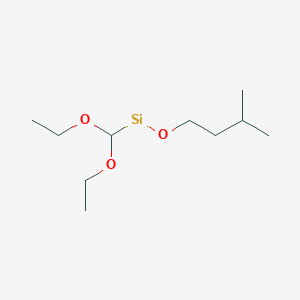
CID 78065048
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diethoxymethyl)(3-methylbutoxy)silane is an organosilicon compound with the molecular formula C10H24O3Si. It is a versatile chemical used in various industrial and research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Diethoxymethyl)(3-methylbutoxy)silane can be synthesized through the hydrosilylation reaction of vinyl ethers with hydrosilanes. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of (Diethoxymethyl)(3-methylbutoxy)silane involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Diethoxymethyl)(3-methylbutoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The ethoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Silanes with new functional groups replacing the ethoxy or butoxy groups.
Wissenschaftliche Forschungsanwendungen
(Diethoxymethyl)(3-methylbutoxy)silane is used in a wide range of scientific research applications:
Biology: The compound is used in the modification of biomolecules and in the development of novel biomaterials.
Wirkmechanismus
The mechanism of action of (Diethoxymethyl)(3-methylbutoxy)silane involves its ability to undergo hydrosilylation reactions. The silicon-hydrogen bond in the compound is highly reactive and can add across multiple bonds, such as carbon-carbon double bonds, in the presence of a catalyst. This reactivity allows the compound to modify surfaces and create new materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethoxymethylsilane: Similar in structure but lacks the 3-methylbutoxy group.
Dimethoxymethylsilane: Contains methoxy groups instead of ethoxy and butoxy groups.
Triethoxysilane: Contains three ethoxy groups and is used in similar applications.
Uniqueness
(Diethoxymethyl)(3-methylbutoxy)silane is unique due to the presence of both ethoxy and 3-methylbutoxy groups, which provide it with distinct reactivity and solubility properties. This makes it particularly useful in applications where specific functional group interactions are required.
Eigenschaften
Molekularformel |
C10H22O3Si |
|---|---|
Molekulargewicht |
218.36 g/mol |
InChI |
InChI=1S/C10H22O3Si/c1-5-11-10(12-6-2)14-13-8-7-9(3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
GAFFSNAWJBJRNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(OCC)[Si]OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


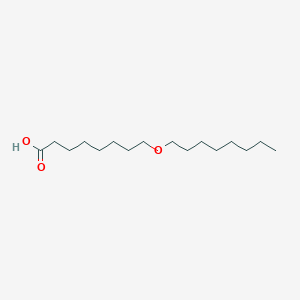
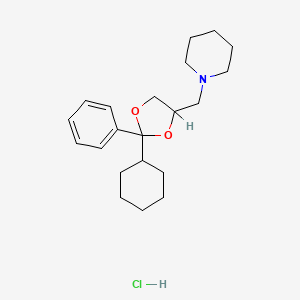
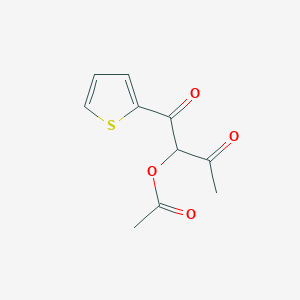

![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
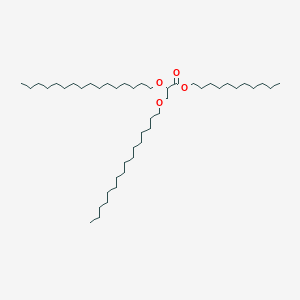



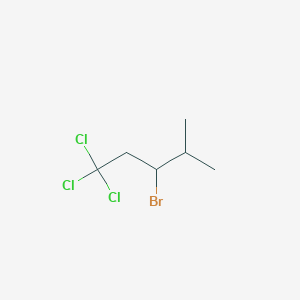
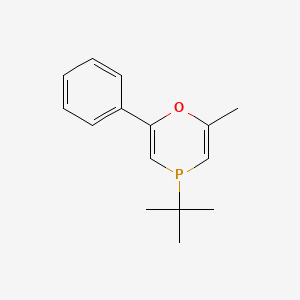
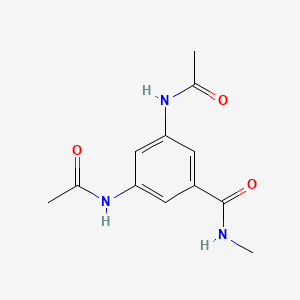
![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)

